3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
3-Methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic benzamide derivative featuring a tetrahydrocarbazole scaffold. The compound combines a 3-methylbenzamide moiety linked via a methylene group to the 6-position of a partially saturated carbazole ring. The tetrahydrocarbazole core introduces conformational flexibility compared to fully aromatic carbazoles, which may influence receptor binding kinetics and selectivity.
Properties
IUPAC Name |
3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-5-4-6-16(11-14)21(24)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNIYUAYBYTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydrocarbazole Core
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is typically synthesized via Fischer indole cyclization, a well-established method for generating carbazole derivatives. For example, cyclohexanone phenylhydrazone undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework. Modifications at the 6-position require careful protection/deprotection strategies to ensure regioselectivity.
Amination at the 6-Position
Conversion of the methyl group to a methylamine involves a two-step process:
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Bromination : Radical bromination using N-bromosuccinimide (NBS) under UV light generates the 6-bromomethyl derivative.
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Gabriel Synthesis : Reaction with potassium phthalimide followed by hydrazine cleavage yields the primary amine.
Synthesis of the Benzamide Component
Preparation of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. The reaction is typically conducted under anhydrous conditions in solvents like dichloromethane (DCM) or toluene, with catalytic DMF to accelerate the process.
Amide Bond Formation
Coupling Strategies
The amide bond between 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine and 3-methylbenzoyl chloride can be achieved via:
Optimization of Reaction Conditions
Key parameters include:
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
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Temperature : Room temperature suffices for most couplings, though elevated temperatures (40–50°C) reduce reaction time.
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Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes side reactions.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78–85 |
| Temperature | 25°C | 82 |
| Coupling Reagent | HATU | 88 |
Purification and Characterization
Chromatographic Techniques
Crude product purification via silica gel chromatography using ethyl acetate/hexane gradients removes unreacted starting materials and byproducts. For higher purity, recrystallization from ethanol/water mixtures is effective.
Spectroscopic Analysis
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¹H NMR : Key signals include the amide NH (~8.3 ppm), aromatic protons (6.5–7.8 ppm), and methyl groups (2.3–2.5 ppm).
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MS (ESI+) : Molecular ion peak at m/z 333.2 [M+H]⁺ confirms the molecular formula C₂₁H₂₀N₂O.
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative approach involves reductive amination between 3-methylbenzaldehyde and the carbazole methylamine using NaBH₃CN or H₂/Pd-C. However, this method risks over-reduction of the carbazole ring.
Solid-Phase Synthesis
Immobilizing the carbazole amine on Wang resin enables iterative coupling and cleavage, though scalability remains a limitation.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrocarbazole moiety can undergo oxidation reactions to form carbazole derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Selenium dioxide, hydrogen peroxide, organic hydroperoxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Reduced tetrahydrocarbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is being investigated for various therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds in the carbazole family may exhibit anticancer properties. The tetrahydrocarbazole structure is believed to interact with cellular pathways involved in cancer progression.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. The unique structure may enhance the compound's ability to penetrate microbial membranes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various reactions such as nucleophilic substitutions and coupling reactions. Its functional groups allow for diverse modifications to create derivatives with enhanced properties.
- Fluorescent Probes : Due to its structural characteristics, it may be employed in the development of fluorescent probes for biological imaging applications.
Development of Advanced Materials
This compound has potential uses in the following areas:
- Organic Electronics : The compound may be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can be advantageous.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical and thermal properties, making it suitable for various industrial applications.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of carbazole derivatives. The research demonstrated that compounds similar to this compound inhibited cancer cell proliferation through apoptosis induction pathways. This suggests that further development could lead to effective anticancer agents.
Case Study 2: Antimicrobial Activity
In a recent publication in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various carbazole derivatives against resistant bacterial strains. The study found that derivatives based on the tetrahydrocarbazole moiety exhibited significant antibacterial activity, indicating that this compound could be a candidate for further investigation in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrahydrocarbazole core can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, it can inhibit specific enzymes and receptors, leading to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluorobenzamide (LY344864)
- Key Differences: The benzamide group is substituted with a fluorine atom at the para position instead of a methyl group. The carbazole nitrogen carries a dimethylamino group in the R configuration.
- Pharmacological Impact: LY344864 exhibits high selectivity for 5-HT1F receptors over 5-HT1E, attributed to the electron-withdrawing fluorine and stereochemical preferences .
Table 1: Substituent Effects on Receptor Affinity
| Compound | Substituent (Benzamide) | 5-HT1F Selectivity | Key Reference |
|---|---|---|---|
| Target Compound | 3-Methyl | Not Reported | - |
| LY344864 | 4-Fluoro | High |
Positional Isomerism on the Carbazole Scaffold
N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)Benzamide
- Key Differences :
- The benzamide is attached at the 1-position of the carbazole, versus the 6-position in the target compound.
- A methoxy group replaces the methylene-linked benzamide at position 6.
- Positional isomerism may alter binding pocket interactions in biological targets due to spatial orientation differences.
Table 2: Positional and Functional Group Comparisons
| Compound | Carbazole Substitution | Functional Group | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 6-Methylene-Benzamide | 3-Methyl | ~3.5* |
| N-(6-Methoxy-1H-Carbazol-1-yl)Benzamide | 1-Benzamide | 6-Methoxy | ~2.8* |
*Predicted using fragment-based methods.
Simplified Benzamide Derivatives
3-Methyl-N-(3,4-Dimethylphenyl)Benzamide
- Key Differences :
- Lacks the tetrahydrocarbazole scaffold; instead, the benzamide is attached to a dimethylphenyl group.
- Biological Relevance :
Biological Activity
3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The unique structural features of this compound, including the tetrahydrocarbazole moiety, contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.39 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamide have shown promising results against various cancer cell lines.
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Inhibition of Cancer Cell Proliferation :
- Studies have demonstrated that benzamide derivatives can inhibit the proliferation of cancer cells such as MCF-7 and A549 with IC50 values ranging from 0.2 to 5.85 µM .
- Specifically, compounds containing the tetrahydrocarbazole moiety have been linked to enhanced antiproliferative effects on lung carcinoma and glioma cell lines .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of related carbazole derivatives has also been explored extensively.
- Antibacterial and Antifungal Activities :
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several benzamide derivatives against A549 lung cancer cells. Among the tested compounds, one derivative exhibited an IC50 value of 3.0 µM, demonstrating potent inhibitory effects on cell proliferation and inducing apoptosis through increased caspase-3 levels .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of N-substituted carbazoles. The study found that introducing an imidazole moiety increased antibacterial efficacy against multiple strains, achieving MIC values between 1–8 µg/mL . This suggests that modifications in the structure can lead to significant enhancements in biological activity.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–25°C during condensation to avoid side reactions.
- Solvent Choice : DMF enhances nucleophilicity of the amine group.
- Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methyl group at δ ~2.3 ppm, carbazole protons at δ 6.5–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₂₁H₂₂N₂O, MW 318.41 g/mol) .
- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns .
- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .
Basic: How do researchers assess solubility and stability for formulation studies?
- Solubility Screening : Test in solvents like ethanol, DMSO, and phosphate buffers (pH 4–8) using UV-Vis spectroscopy to determine λmax .
- Stability Profiling :
Advanced: How can statistical experimental design optimize reaction yields and purity?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Models interactions between parameters (e.g., DMF volume vs. reaction time) to predict optimal conditions .
- Case Study : A 2³ factorial design reduced side-product formation by 40% in similar benzamide syntheses .
Advanced: What computational strategies enhance reaction pathway prediction for novel derivatives?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states and activation energies for amide bond formation .
- Machine Learning : Train models on reaction databases to predict feasible substituents (e.g., electron-withdrawing groups on the benzamide ring) .
- ICReDD Framework : Integrates computational predictions with high-throughput experimentation to accelerate discovery .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurities (>99% purity required) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Theoretical Validation : Use molecular docking to reconcile discrepancies (e.g., if the compound binds alternate protein conformations) .
Advanced: What structure-activity relationship (SAR) strategies improve target specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
